molecular formula C18H16N2O6 B2961054 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1421515-50-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2961054
CAS No.: 1421515-50-5
M. Wt: 356.334
InChI Key: YBSPFMGAKSGLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O6 and its molecular weight is 356.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Compound Reactivity

One study focuses on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for preparing compounds with furan and isoxazole moieties, which are structurally related to the specified chemical. This compound was synthesized through a multi-step process involving coupling and subsequent reactions, showcasing the intricate chemistry involved in creating complex heterocyclic compounds (Aleksandrov & El’chaninov, 2017).

Another research explores the synthesis and some transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, detailing steps to create and modify compounds with furan and related heterocyclic rings. This study also emphasizes electrophilic substitution reactions as a method for further diversification (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antioxidative and Antiproliferative Potential

The antioxidative and antiproliferative activities of novel compounds, including those with benzimidazole and benzothiazole moieties, are explored in a study by Cindrić et al. (2019). This research synthesized and evaluated various derivatives for their potential in combating oxidative stress and inhibiting cancer cell proliferation, indicating the therapeutic potential of such compounds (Cindrić et al., 2019).

Synthesis and Biological Applications

A study on the synthesis, spectroscopic, and biological evaluation of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives by Patel, Patel, and Shah (2015) presents a detailed methodology for creating compounds with potential antibacterial and antifungal properties. This work illustrates the broad applicability of furan-containing compounds in developing new therapeutic agents (Patel, Patel, & Shah, 2015).

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-13(11-3-4-15-16(8-11)25-10-24-15)5-6-19-18(22)12-9-17(26-20-12)14-2-1-7-23-14/h1-4,7-9,13,21H,5-6,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPFMGAKSGLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NOC(=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.